2,5-Dibromo-4-nitropyridine
Overview
Description
2,5-Dibromo-4-nitropyridine is a chemical compound with the molecular formula C5H2Br2N2O2. It is a yellow crystalline solid that is insoluble in water. This compound is widely used in organic synthesis, particularly in the preparation of biologically active molecules and organic synthesis reagents .
Mechanism of Action
Target of Action
2,5-Dibromo-4-nitropyridine is a tri-substituted pyridine derivative . It is used in the preparation of various bioactive molecules and organic synthesis reagents . .
Biochemical Pathways
It is known that nitropyridines can be used to synthesize a variety of bioactive molecules, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known to be used in the synthesis of bioactive molecules, suggesting that it may have a variety of effects depending on the specific molecules it is used to synthesize .
Biochemical Analysis
Biochemical Properties
It is known that nitropyridines can react with various biomolecules, including enzymes and proteins
Cellular Effects
It is known that nitropyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitropyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,5-Dibromo-4-nitropyridine involves the reaction of 2,5-dibromopyridine with nitric acid. The process typically starts with the bromination of pyridine to form 2,5-dibromopyridine, which is then nitrated using nitric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in batch reactors under controlled temperature and pressure conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Reduction Reactions: The major product is 2,5-dibromo-4-aminopyridine.
Scientific Research Applications
2,5-Dibromo-4-nitropyridine has several applications in scientific research:
Electrochemical Reduction Studies: It has been used to study the electrochemical reduction of nitro compounds, providing insights into their electrochemical behavior.
Peptide Activation: The compound is utilized in biochemical applications, such as activating the thiol function of cysteine in peptides for asymmetric disulfide formation.
Vibrational and Structural Analysis: Research on the conformational stability and vibrational analysis of nitropyridine derivatives has been conducted using techniques like infrared absorption and Raman spectroscopy.
Coordination Chemistry: It serves as a building block for synthesizing coordination compounds and materials science applications.
Comparison with Similar Compounds
- 2,4-Dibromo-5-nitropyridine
- 2,6-Dibromo-4-nitropyridine
- 3-Bromo-2-nitropyridine
Comparison: 2,5-Dibromo-4-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Compared to other dibromo-nitropyridines, it offers distinct advantages in certain synthetic applications and research studies .
Properties
IUPAC Name |
2,5-dibromo-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNCRXJHMWJGQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855954 | |
Record name | 2,5-Dibromo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221241-31-2 | |
Record name | 2,5-Dibromo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromo-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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